molecular formula C16H16ClN5O4S B2864701 3-((4-chlorophenyl)sulfonyl)-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)propanamide CAS No. 1171825-88-9

3-((4-chlorophenyl)sulfonyl)-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)propanamide

Katalognummer: B2864701
CAS-Nummer: 1171825-88-9
Molekulargewicht: 409.85
InChI-Schlüssel: DHFMHDIXZWLKJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((4-chlorophenyl)sulfonyl)-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C16H16ClN5O4S and its molecular weight is 409.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-((4-chlorophenyl)sulfonyl)-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)propanamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H14ClN5O4S, with a molecular weight of 395.8 g/mol. The structural components include a sulfonamide group and an oxadiazole moiety, which are known to influence biological activity.

PropertyValue
Molecular FormulaC15H14ClN5O4S
Molecular Weight395.8 g/mol
IUPAC NameThis compound
InChI KeyLKWKHLOCQHWNAR-UHFFFAOYSA-N

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Pyrazole Ring : This is achieved by reacting hydrazine with a suitable diketone under acidic conditions.
  • Oxadiazole Formation : The pyrazole derivative undergoes cyclization with a carboxylic acid derivative.
  • Sulfonylation : The final step involves the reaction with 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.

Anticancer Activity

Research indicates that compounds containing oxadiazole and pyrazole moieties exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown:

  • Inhibition of Cancer Cell Growth : Studies have demonstrated that some oxadiazole derivatives can inhibit cell proliferation in cancer cell lines such as MCF-7 and HeLa. The compound has been observed to induce apoptosis through pathways involving p53 activation and caspase cleavage .

Antimicrobial Properties

Pyrazole derivatives are recognized for their antimicrobial activities. Compounds with similar structures have exhibited:

  • Antibacterial and Antifungal Activities : The presence of the pyrazole ring has been linked to enhanced antibacterial effects against various pathogens .

Other Biological Activities

The biological profile of compounds related to this compound includes:

  • Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can modulate inflammatory responses.
  • Antioxidant Activity : The compound may exhibit protective effects against oxidative stress through free radical scavenging activities .

Study 1: Anticancer Efficacy

In vitro studies on related oxadiazole derivatives showed IC50 values in the micromolar range against various cancer cell lines. For example:

CompoundCell LineIC50 (µM)
Compound AMCF-70.65
Compound BHeLa2.41

These results indicate that structural modifications can significantly enhance anticancer activity.

Study 2: Antimicrobial Assays

Another study evaluated the antimicrobial efficacy of similar compounds against Fusarium oxysporum, revealing EC50 values ranging from 6 to 9 μg/mL for the most active derivatives .

Eigenschaften

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O4S/c1-10-9-13(21-22(10)2)15-19-20-16(26-15)18-14(23)7-8-27(24,25)12-5-3-11(17)4-6-12/h3-6,9H,7-8H2,1-2H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFMHDIXZWLKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.